AChE Inhibitory Activity: Glucopyranoside Active; Allopyranoside and Galactopyranoside Analogues Inactive
In a direct head-to-head evaluation of peracetylated 4-formylphenyl glycosides against acetylcholinesterase (AChE, electric eel), the β-D-glucopyranoside (compound 3a) displayed an IC50 of 1.50 ± 0.22 mM. By contrast, the β-D-allopyranoside (compound 2, peracetylated helicid) and the β-D-galactopyranoside (compound 3b) were both inactive (IC50 > 500 mM). The benzoylated ribopyranoside (3e, IC50 14.04 mM) and xylopyranoside (3d, IC50 34.96 mM) showed even weaker activity [1]. This demonstrates that the gluco-configuration uniquely confers measurable AChE inhibition among the tested peracetylated hexopyranoside epimers.
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.50 ± 0.22 mM (AChE, electric eel); IC50 = 45.42 ± 4.8 mM (BuChE, equine serum) |
| Comparator Or Baseline | β-D-allopyranoside (compound 2): IC50 > 500 mM (inactive); β-D-galactopyranoside (compound 3b): IC50 > 500 mM (inactive); Galanthamine-HBr (positive control): IC50 ≈ 0.0008 mM |
| Quantified Difference | Glucopyranoside active (1.50 mM); allopyranoside and galactopyranoside analogues >333-fold weaker (inactive at limit of detection) |
| Conditions | Ellman's method (UV spectroscopy); acetylthiocholine (ATC) substrate; compounds tested up to 500 mM; data from Wen et al., Eur. J. Med. Chem., 2008, Table 1 |
Why This Matters
Procurement of the glucopyranoside epimer is essential for any AChE-focused SAR programme, as the allo- and galacto- forms are biologically silent in this assay and cannot substitute.
- [1] Wen, H.; Lin, C.; Que, L.; Ge, H.; Ma, L.; Cao, R.; Wan, Y.; Peng, W.; Wang, Z.; Song, H. Synthesis and biological evaluation of helicid analogues as novel acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2008, 43(1), 166–173. DOI: 10.1016/j.ejmech.2007.03.018. View Source
